molecular formula C9H7N3O3 B2940053 1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde CAS No. 68011-85-8

1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde

Cat. No.: B2940053
CAS No.: 68011-85-8
M. Wt: 205.173
InChI Key: CGFYTPXAPAREGN-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde is a synthetic benzimidazole derivative of interest in medicinal chemistry and drug discovery. The compound features a benzimidazole core, which is a privileged scaffold in pharmacology due to its ability to interact with diverse biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . The specific presence of a nitro group and a formyl (carbaldehyde) substituent makes this molecule a versatile building block or intermediate for the synthesis of more complex compounds; the formyl group is particularly amenable to further chemical transformations, such as condensation reactions, to create libraries of derivatives for biological screening . Benzimidazole derivatives are widely reported to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . For instance, some 2-substituted benzimidazoles have shown significant activity against drug-resistant bacterial strains like Staphylococcus aureus and Mycobacterium smegmatis , as well as the fungal pathogen Candida albicans . While the specific mechanism of action for this compound requires experimental determination, related compounds are known to exert their effects by targeting critical bacterial proteins, such as FtsZ involved in cell division, or enzymes like pyruvate kinase and (p)ppGpp synthetases/hydrolases . This product is intended for research applications as a chemical reference standard or synthetic intermediate in the development of novel therapeutic agents. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-methyl-5-nitrobenzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-11-8-3-2-6(12(14)15)4-7(8)10-9(11)5-13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFYTPXAPAREGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis of Antibacterial Hybrids

1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde can be used to synthesize hybrid molecules with antibacterial properties .

Procedure:

  • Condensation: React 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde with 3(2H)-benzofuranones in acetic acid (AcOH) at 100 °C for 6 hours . A catalytic amount of sulfuric acid can be used to promote the reaction . Alternatively, the reaction can be performed with Ac2O in the presence of AcONa at 100 °C for 1.5 hours . 1 Methyl 5 nitro 1H imidazole 2 carbaldehyde+3 2H benzofuranonesHybrid Molecules\text{1 Methyl 5 nitro 1H imidazole 2 carbaldehyde}+\text{3 2H benzofuranones}\rightarrow \text{Hybrid Molecules}

Result:
The condensation of 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde with 3(2H)-benzofuranones yields (Z)-2-[(1-methyl-5-nitro-1H-imidazol-2-yl)methylene]benzofuran-3(2H)-ones . Yields ranging from 42 to 62% have been reported using this method .

Antibacterial Activity of Nitroimidazole Hybrids

In vitro studies have demonstrated that nitroimidazole hybrids exhibit antibacterial properties against Gram-positive and Gram-negative bacteria .

  • (Z)-2-[(5-nitrofuran-2-yl)methylene]benzofuran-3(2H)-ones: Showed significant in vitro antibacterial activity against Gram-positive (S. aureus ATCC 25923) and Gram-negative bacteria (Caulobacter crescentus NA 1000) .
  • (Z)-2-[(1-methyl-5-nitro-1H-imidazol-2-yl)methylene]benzofuran-3(2H)-ones and (Z)-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)methylene]benzofuran-3(2H)-ones: These nitroimidazole hybrids were tested in vitro against Gram-positive bacteria such as S. aureus, methicillin-resistant S. aureus (MRSA), Staphylococcus epidermidis, Bacillus subtilis, and the Gram-negative bacterium K. pneumoniae .
  • 5-nitroimidazole/(1,3,4-thiadiazol-2-yl)-morpholine-1,1-dioxide hybrids: These compounds inhibited the growth of metronidazole-sensitive and metronidazole-resistant H. pylori strains . For example, 4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl]thiomorpholine-1,1-dioxide at a concentration of 8 μg/disc showed inhibition zone diameters of 32 and 27 mm against these two bacterial strains in a disk diffusion assay .
  • Metronidazole/1,2,3-triazole conjugates: These compounds were synthesized to overcome resistance to metronidazole and tested against Gram-negative E. coli and P. aeruginosa and Gram-positive S. aureus . The synthesis involved preparing 1-(2-azidoethyl)-2-methyl-5-nitro-1H-imidazole from metronidazole, followed by reaction with 1-alkynes to form the hybrid conjugates .

Mechanism of Action

The mechanism by which 1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer applications, it might interfere with DNA replication or induce apoptosis in cancer cells.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Targets bacterial enzymes or cell wall synthesis pathways.

  • Anticancer Activity: Interacts with DNA or cellular pathways involved in cell division and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Benzoimidazole Derivatives
  • The similarity score (0.84) indicates moderate structural overlap .
  • 1,2-Dimethyl-1H-benzoimidazole-5-carbaldehyde (CAS RN: 4597-21-1) :
    An additional methyl group at position 2 increases steric hindrance, which may reduce reactivity compared to the target compound. Similarity score: 0.74 .
(b) Imidazole Derivatives (Non-Benzannulated)
  • 1-Methyl-1H-imidazole-5-carbaldehyde (CAS RN: 39021-62-0) :
    Lacks the benzene ring, resulting in a simpler imidazole structure. Melting point: 53–54°C. Price: JPY 81,200/5g (97% purity). The absence of aromatic conjugation reduces thermal stability compared to benzimidazoles .
  • 2-Methyl-1H-imidazole-4-carbaldehyde (CAS RN: 35034-22-1) :
    Methyl at position 2 and carbaldehyde at position 3. Higher melting point (165°C) due to stronger intermolecular interactions .

Physicochemical Properties

Compound Name CAS RN Molecular Formula Melting Point (°C) Key Functional Groups
1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde 3012-80-4 C9H7N3O3 Not reported Nitro, Carbaldehyde, Methyl
6-Fluoro-1H-benzoimidazole-2-carbaldehyde 885280-34-2 C8H5FN2O Not reported Fluorine, Carbaldehyde
1-Methyl-1H-imidazole-5-carbaldehyde 39021-62-0 C5H6N2O 53–54 Carbaldehyde, Methyl
2-Methyl-5-nitro-1H-benzimidazole (Hydrate) - C8H7N3O2·H2O Not reported Nitro, Methyl

Data sourced from crystallography studies and reagent catalogs

Crystallographic and Stability Data

  • Planarity and Hydrogen Bonding :
    The nitro and methyl groups in 2-Methyl-5-nitro-1H-benzimidazole induce near-planar molecular geometry (max deviation: 0.137 Å), stabilized by N–H⋯O and π–π interactions (centroid distance: 3.64 Å) . Similar planarity is expected in the target compound, enhancing crystal packing efficiency.
  • Thermal Stability :
    Nitro groups generally lower thermal stability compared to halogenated analogs (e.g., 6-fluoro derivatives), but the benzimidazole core mitigates this effect .

Commercial Availability and Pricing

While direct pricing data for the target compound is unavailable, related compounds show significant cost variations:

  • 1-Methyl-1H-imidazole-5-carbaldehyde : JPY 81,200/5g (97% purity) .
  • 4-Methyl-1H-imidazole-5-carbaldehyde : JPY 18,100/10g . Benzimidazole derivatives are typically more expensive due to synthetic complexity.

Biological Activity

1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde is a synthetic compound belonging to the benzimidazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound features a methyl group at the 1-position and a nitro group at the 5-position of the benzimidazole ring. The presence of these functional groups significantly influences its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of benzimidazole compounds exhibit notable antimicrobial properties. Specifically, this compound has been tested against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus (ATCC 25923)< 10 µg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)< 10 µg/mL
Escherichia coli< 20 µg/mL
Klebsiella pneumoniae< 20 µg/mL

Studies indicate that derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity. Research has highlighted its effectiveness against various fungal strains.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans< 15 µg/mL
Aspergillus niger< 15 µg/mL

The low MIC values against these fungal strains indicate significant antifungal potential, making it a candidate for further investigation in antifungal drug development.

Anticancer Activity

The anticancer properties of benzimidazole derivatives have also been explored. Studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of several benzimidazole derivatives against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting potent anticancer activity.

Table 3: Cytotoxic Activity of Benzimidazole Derivatives

Cell LineIC50 (µM)Reference
HeLa5 – 15
MCF710 – 20

The promising results from these studies suggest that further exploration into the anticancer properties of this compound could lead to the development of effective therapeutic agents.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components such as DNA or proteins, thereby disrupting normal cellular functions.

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